molecular formula C11H14N2O B11906209 1-(Pyridin-3-yl)piperidine-4-carbaldehyde

1-(Pyridin-3-yl)piperidine-4-carbaldehyde

Cat. No.: B11906209
M. Wt: 190.24 g/mol
InChI Key: PDNDOPWNSTXRNT-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-4-carbaldehyde is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring and an aldehyde group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-pyridylboronic acid with 4-piperidone under Suzuki coupling conditions, followed by oxidation to introduce the aldehyde group. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as tetrahydrofuran .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki coupling reactions followed by oxidation using reagents like pyridinium chlorochromate or manganese dioxide. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-yl)piperidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in enzyme active sites, affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde is unique due to the specific positioning of the pyridine ring and the aldehyde group, which can influence its reactivity and biological activity. The 3-position attachment of the pyridine ring allows for distinct interactions with biological targets compared to other positional isomers .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-4-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8-10H,3-4,6-7H2

InChI Key

PDNDOPWNSTXRNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C=O)C2=CN=CC=C2

Origin of Product

United States

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